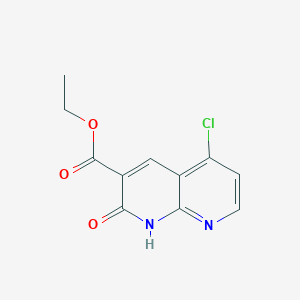

Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 1466514-71-5) is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a chlorine atom at position 5, an ethoxycarbonyl group at position 3, and a ketone oxygen at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and carbonyl groups, which facilitate nucleophilic substitution and cyclization reactions .

Key applications include its role in synthesizing kinase inhibitors and antimicrobial agents, leveraging the 1,8-naphthyridine scaffold’s ability to mimic purine bases in biological systems . Analytical characterization (NMR, LC-MS) confirms its purity and structural integrity .

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2O3 |

|---|---|

Molecular Weight |

252.65 g/mol |

IUPAC Name |

ethyl 5-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)7-5-6-8(12)3-4-13-9(6)14-10(7)15/h3-5H,2H2,1H3,(H,13,14,15) |

InChI Key |

IGBZYKWYJAXZPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CN=C2NC1=O)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Aminonicotinaldehyde Derivatives

The cyclocondensation of 2-aminonicotinaldehyde with diethyl ethoxymethylene malonate (DEEMM) is a foundational method for constructing the 1,8-naphthyridine scaffold. This two-step process involves:

-

Formation of the β-enaminone intermediate : Heating 2-aminonicotinaldehyde with DEEMM in dimethylformamide (DMF) at 120°C for 1 hour yields a dimethylaminomethylene derivative .

-

Cyclization : Refluxing the intermediate in diphenyl ether at 250°C for 4 hours induces cyclization, producing ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate . Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the 5-chloro substituent, achieving yields of 66–95% .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Intermediate yield | 95% (dimethylaminomethylene) | |

| Cyclization temperature | 250°C | |

| Final chlorination yield | 72% |

Alkylation of 4-Hydroxy-1,8-Naphthyridine Precursors

Alkylation at the N1 position of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid derivatives is critical for introducing the ethyl ester group. A representative procedure involves:

-

Reaction with ethyl iodide : Refluxing 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid with ethyl iodide, potassium hydroxide, and ethanol/water (95:5 v/v) for 5 days .

-

Work-up : Acidification with HCl precipitates the product, which is recrystallized from ethanol to achieve 72% yield .

Optimized Conditions :

-

Solvent : Ethanol/water mixture

-

Temperature : Reflux (78–100°C)

-

Catalyst : Potassium hydroxide (1.2 eq)

Side Reactions :

-

Over-alkylation at the 7-position is minimized by controlling stoichiometry (ethyl iodide ≤1.1 eq) .

-

Competing O-alkylation is suppressed using polar aprotic solvents like DMF .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from days to minutes. A notable protocol includes:

-

Formation of vinyl ether : Reacting 2,6-dichloronicotinic acid with triethyl orthoformate and acetic anhydride under microwave irradiation (70W, 140°C, 3.6 minutes) .

-

Cyclization : Treating the intermediate with ammonium carbonate and cerium chloride (CeCl₃) at 100°C for 15 minutes under microwave conditions (100W), yielding the target compound in 75% .

Advantages :

-

Time efficiency : Total reaction time <20 minutes vs. 5 days for conventional methods.

-

Yield improvement : 75% vs. 65–70% for traditional heating .

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 72–95 | 6–8 hours | High | Lab-scale |

| Alkylation | 65–72 | 5 days | Medium | Pilot-scale |

| Microwave-assisted | 75 | 20 minutes | High | Lab-scale |

Selection Criteria :

-

Cyclocondensation : Preferred for high purity but limited by high-temperature requirements.

-

Alkylation : Suitable for bulk synthesis but time-intensive.

-

Microwave : Optimal for rapid small-scale production despite equipment costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has been studied for various biological activities:

- Antibacterial Properties : Preliminary studies suggest this compound exhibits antibacterial activity, potentially inhibiting bacterial growth through mechanisms similar to quinolone antibiotics by interacting with bacterial enzymes such as DNA gyrase and topoisomerase IV . This interaction is crucial for bacterial DNA replication and transcription.

- Anticancer Activity : Research indicates that derivatives of the naphthyridine scaffold, including this compound, may possess anticancer properties. These compounds can act as apoptosis-inducing agents and inhibitors of topoisomerases, which are vital in cancer treatment .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other naphthyridine derivatives. A comparative analysis highlights its unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Structure | Contains fluorine substituents enhancing lipophilicity. |

| 1-Ethyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid | Structure | Piperazine moiety suggesting potential psychoactive properties. |

| 6-Chloro-1,2-dihydroxyquinoline | Structure | Different core structure but similar antibacterial activity; lacks the naphthyridine framework. |

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study on Antibacterial Activity

A study published in Medicinal Chemistry evaluated the antibacterial efficacy of various naphthyridine derivatives against common pathogens. Ethyl 5-chloro derivative showed significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Anticancer Research

In a review focusing on anticancer potentials of naphthyridines, ethyl 5-chloro derivative was highlighted for its ability to induce apoptosis in cancer cell lines through topoisomerase inhibition mechanisms. This positions it as a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism by which Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or function. In cancer research, the compound may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

The following table compares Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate with structurally related derivatives:

Key Findings from Comparative Studies

- Electronic Effects: The 5-chloro substitution in the target compound enhances electrophilicity at position 7 compared to non-halogenated analogues, enabling regioselective functionalization .

- Biological Potency : Derivatives with electron-withdrawing groups (e.g., Cl, Br) at positions 5 or 6 exhibit superior kinase inhibition (IC₅₀ < 1 µM) compared to hydroxyl- or phenyl-substituted variants .

- Synthetic Flexibility : this compound undergoes smooth Pd-catalyzed cross-coupling reactions, unlike its 4-hydroxy counterpart, which requires protective group strategies .

Crystallographic and Physicochemical Data

- Crystal System: Monoclinic (P2₁/n) for this compound derivatives, distinct from orthorhombic systems observed in sulfanylidene analogues .

- Solubility : The chloro-substituted derivative shows lower aqueous solubility (<0.1 mg/mL) compared to hydroxylated variants (>1 mg/mL in DMSO), impacting formulation strategies .

Biological Activity

Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, focusing on antibacterial activity, synthesis methodologies, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 252.65 g/mol. Its structure features a naphthyridine core, which is a bicyclic compound containing nitrogen atoms. The presence of chloro and carboxylate functional groups enhances its biological activity potential .

Antibacterial Activity

Recent studies have highlighted the compound's promising antibacterial properties. It exhibits activity against various bacterial strains, likely due to its structural similarities with known antibiotics such as quinolones. The proposed mechanism involves interaction with bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription .

Case Studies and Research Findings

-

In Vitro Antimicrobial Evaluation :

- A study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of derivatives related to this compound. Compound derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates including Staphylococcus aureus and Staphylococcus epidermidis .

-

Mechanistic Insights :

- Further investigations into the binding interactions of this compound with bacterial enzymes have been conducted, indicating a strong affinity for the target enzymes critical for bacterial survival.

Comparative Analysis with Similar Compounds

The following table summarizes some key comparisons between this compound and other naphthyridine derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Structure | Contains fluorine substituents that may enhance lipophilicity. |

| 1-Ethyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid | Structure | Piperazine moiety suggests potential psychoactive properties. |

| 6-Chloro-1,2-dihydroxyquinoline | Structure | Different core structure but similar antibacterial activity; lacks the naphthyridine framework. |

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including microwave-assisted synthesis which offers advantages in terms of reaction time and yield compared to traditional methods .

Q & A

Q. Example Protocol :

Cyclize ethyl ethoxymethylenemalonate with 5-amino-2-chloropyridine in diphenyl ether at 250°C for 4 hours .

Chlorinate the intermediate using PCl₅ in acetic acid at 80°C for 2 hours .

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advanced Question: How does the chlorine substituent at the 5-position influence the compound’s reactivity in cross-coupling or aminolysis reactions?

Methodological Answer:

The electron-withdrawing chlorine atom at C5 increases electrophilicity at C7, facilitating nucleophilic attacks. Key considerations:

- Aminolysis : Chlorine substitution enhances reactivity with amines. For example, NH₃/EtOH at 100°C replaces the ester group with a carboxamide (49% yield) .

- Cross-Coupling : Pd-catalyzed Suzuki-Miyaura coupling at C7 is feasible but requires bulky ligands (e.g., SPhos) to suppress dehalogenation .

- Side Reactions : Competing hydrolysis of the ester group can occur under basic conditions; pH control (pH 7–8) mitigates this .

Data Contradiction Analysis :

Conflicting yields in halogenation (e.g., 91% bromination vs. 49% chlorination ) highlight the need to optimize stoichiometry and reaction time.

Structural Characterization: What crystallographic tools and refinement protocols are recommended for determining this compound’s crystal structure?

Methodological Answer:

Q. Example Workflow :

Solve the structure using SHELXD with 2000 trial runs .

Refine with SHELXL, incorporating H-atom positions from difference maps .

Generate publication-ready figures with ORTEP-3 .

Biological Activity: What in silico and experimental strategies assess its inhibitory activity against viral enzymes like HIV-1 RNase H?

Methodological Answer:

Q. Stability Data :

| Condition | Degradation (%) at 6 Months |

|---|---|

| -20°C, dark | <5% |

| 25°C, ambient light | 45% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.